Superior Cytotoxic Efficacy in Colorectal and Liver Cancer Cell Lines Compared to Butrin and Isobutrin
Isocoreopsin demonstrates significantly greater cytotoxic efficacy against human colorectal adenocarcinoma (HT-29) and hepatocellular carcinoma (HepG2) cell lines compared to the structurally related flavanone glucosides butrin and isobutrin, which were co-isolated from the same Butea monosperma flower extract [1]. The required concentration to induce equivalent levels of cell death is substantially lower for isocoreopsin in both cell line models.
| Evidence Dimension | Concentration required for significant cell death induction |
|---|---|
| Target Compound Data | 50 μg/mL (HT-29); 100 μg/mL (HepG2) |
| Comparator Or Baseline | Butrin: 100 μg/mL (HT-29), 500 μg/mL (HepG2); Isobutrin: 80 μg/mL (HT-29), 150 μg/mL (HepG2) |
| Quantified Difference | 2-fold more potent than butrin in HT-29; 5-fold more potent than butrin in HepG2; 1.6-fold more potent than isobutrin in HT-29; 1.5-fold more potent than isobutrin in HepG2 |
| Conditions | In vitro antiproliferative assay; 48 h exposure; HT-29 and HepG2 cell lines |
Why This Matters
Procurement of isocoreopsin is essential for studies aiming to achieve maximum anticancer potency per unit mass, as the compound exhibits a 1.5- to 5-fold higher efficacy than its closest natural analogs.
- [1] Subramaniyan B, Polachi N, Mathan G. Isocoreopsin: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC). J Pharm Anal. 2016;6(5):318-325. View Source
